Lactonic sophorolipid is a type of biosurfactant derived from the fermentation of certain yeasts, particularly Starmerella bombicola. It consists of a sophorose moiety linked to long-chain hydroxyl fatty acids, wherein the carboxyl group of the fatty acid undergoes esterification with the hydroxyl group of the sophorose. This reaction typically occurs at the 4′-position of sophorose, forming a closed lactone ring structure. Lactonic sophorolipids exhibit lower water solubility compared to their acidic counterparts due to the presence of acetyl groups, which enhance their surface-active properties and antimicrobial activity .
Research suggests that lactonic sophorolipid has low toxicity []. However, as with any new compound, further studies are needed to fully understand its safety profile.
In-depth scientific research on lactonic sophorolipid is still emerging. More data is needed on its specific properties and applications.
Research on lactonic sophorolipid is ongoing, with scientists exploring its potential applications in various fields, including:
Lactonic sophorolipids are known for their significant biological activities:
The synthesis of lactonic sophorolipids primarily occurs through microbial fermentation:
Lactonic sophorolipids have diverse applications across various industries:
Research on lactonic sophorolipids has revealed important interactions with biological systems:
Lactonic sophorolipids belong to a broader class of biosurfactants. Here are some similar compounds:
| Compound Name | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| Acidic Sophorolipid | Acidic form | Good solubility; less potent antimicrobial activity | Higher water solubility than lactonic form |
| Rhamnolipid | Glycolipid | Strong surface activity; used in bioremediation | Produced by Pseudomonas aeruginosa |
| Mannosylerythritol Lipid | Glycolipid | Antimicrobial and anti-inflammatory properties | Derived from Pseudozyma antarctica |
| Trehalolipid | Glycolipid | Antimicrobial; potential use in pharmaceuticals | Unique trehalose sugar backbone |
Lactonic sophorolipids are unique due to their specific lactone structure, which enhances their antimicrobial potency and surface activity compared to acidic forms and other biosurfactants. Their ability to form stable emulsions while maintaining low toxicity makes them particularly valuable in various applications .
The biosynthesis of lactonic sophorolipids is orchestrated by a dedicated gene cluster in Starmerella bombicola, first characterized by Van Bogaert et al. . This cluster spans approximately 30 kb and comprises five core genes:
Disruption of the cytochrome P450 monooxygenase gene (CYP52M1) abolishes sophorolipid production entirely, underscoring its role as the gateway enzyme . Conversely, deleting the transporter gene reduces secretion by ~90%, though residual extracellular sophorolipids suggest alternative export mechanisms . Recent work by Lin et al. demonstrated that replacing CYP52M1 with a heterologous oleate hydroxylase from Claviceps purpurea redirects the pathway to produce ricinoleic acid-derived sophorolipids, highlighting the cluster’s modularity.
Lactonic sophorolipid formation requires two critical enzymatic steps: (1) intramolecular esterification (lactonization) and (2) transesterification to acetylate the sophorose unit. The lactonization step is catalyzed by Starmerella bombicola lactone esterase (SBLE), a serine hydrolase structurally related to Candida antarctica lipase A . SBLE facilitates cyclization by forming an ester bond between the carboxylic acid group of the fatty acid and a hydroxyl group on the sophorose headgroup, yielding a macrolactone ring (Figure 1) .
Table 1: Key Enzymes in Lactonic Sophorolipid Biosynthesis
| Enzyme | Function | Localization |
|---|---|---|
| CYP52M1 | ω/ω-1 hydroxylation of fatty acids | Endoplasmic reticulum |
| UGTA1/UGTA2 | Sequential glucosylation | Cytosol |
| Acetyltransferase (AT) | Acetylation of sophorose hydroxyl groups | Cytosol |
| SBLE | Lactonization of acidic sophorolipids | Extracellular |
Transesterification occurs concurrently, wherein acetyl-CoA donates acetyl groups to the 6′- and 6′′-hydroxyl positions of sophorose, mediated by the acetyltransferase . This modification enhances sophorolipid solubility and modulates critical micelle concentration. Notably, SBLE activity is substrate-specific: it preferentially lactonizes sophorolipids with C18:1 hydroxylated fatty acids over shorter-chain analogs .
Cytochrome P450 monooxygenases (CYPs) initiate sophorolipid biosynthesis by hydroxylating fatty acids. Starmerella bombicola employs CYP52M1 for ω-1 hydroxylation of C16–C20 fatty acids, with a marked preference for oleic acid (C18:1) over saturated analogs . Hydroxylation regioselectivity determines sophorolipid structure:
Comparative studies of CYP52 isoforms reveal functional divergence. For instance, CYP52N1 exclusively performs ω-hydroxylation, while CYP52E3 exhibits minimal activity toward fatty acids . Structural modeling suggests that CYP52M1’s substrate-binding pocket accommodates unsaturated fatty acids through hydrophobic interactions, explaining its preference for oleic acid .
Metabolic engineering has enabled tailored production of lactonic sophorolipids. Key strategies include:
Lin et al. replaced CYP52M1 with Claviceps purpurea oleate hydroxylase (OhyCp), shifting hydroxylation from ω-1 to the 12th carbon of oleic acid. This yielded sophorolipids incorporating ricinoleic acid, which were subsequently lactonized by SBLE . The engineered strain produced 45 g/L of modified lactonic sophorolipids, demonstrating the feasibility of diversifying structures through enzyme substitution.
Augmenting CYP52M1 or SBLE expression increases lactonic titers. For example, constitutive expression of CYP52M1 under the S. bombicola glyceraldehyde-3-phosphate dehydrogenase (GPD) promoter elevated lactonic congeners by 2.3-fold in batch cultures .
Knocking out the native MFS transporter forces intracellular sophorolipid accumulation, which may enhance lactonization by prolonging substrate exposure to SBLE. However, this approach requires balancing secretion and cytotoxicity .
Table 2: Metabolic Engineering Outcomes in Starmerella bombicola
| Modification | Lactonic Sophorolipid Titer (g/L) | Reference |
|---|---|---|
| Wild type | 25–30 | |
| OhyCp integration | 45 | |
| CYP52M1 overexpression | 58 |
The lactonic/acidic sophorolipid ratio is primarily controlled through substrate composition and genetic strain engineering. Glucose concentration exerts differential effects on glycolipid cyclization, with 150–200 g/L concentrations favoring lactonization through enhanced acetyl-CoA availability for ester bond formation [3] [4]. Contrastingly, nitrogen limitation below 1.5 g/L urea shifts metabolism toward acidic forms by upregulating cytochrome P450 monooxygenases responsible for hydroxylation without cyclization [1] [3].
Recombinant S. bombicola strains with UGTB1 overexpression and SBLE knockout demonstrate 89% lactonic sophorolipid production compared to wild-type strains' 60–70% [1]. Substrate mixing ratios achieve complementary control—a 3:1 (w/w) glucose-to-oleic acid ratio increases lactonic content by 22% through β-oxidation pathway activation [4]. Table 1 summarizes key substrate effects:
| Substrate Ratio (Glucose:Oleic Acid) | Lactonic Content (%) | Productivity (g/L/h) |
|---|---|---|
| 1:1 | 58 ± 3 | 0.41 ± 0.02 |
| 3:1 | 82 ± 2 | 0.67 ± 0.03 |
| 5:1 | 76 ± 4 | 0.59 ± 0.04 |
Data adapted from fed-batch studies using strain LacSb [1] [4].
Co-feeding hydrophilic and hydrophobic carbon sources improves lactonic sophorolipid yields by 37–42% compared to single-substrate systems [4] [5]. Glucose provides reducing equivalents (NADPH) for fatty acid hydroxylation, while C18-chain oils supply esterification substrates. Waste glycerol supplementation at 50 g/L enhances lactonization efficiency to 84% by balancing redox cofactors during β-oxidation [4].
Industrial byproducts demonstrate comparable performance to pure substrates:
pH-stat fed-batch systems with rapeseed oil feeding achieve 169 g/L sophorolipid titers through three-phase control:
Oleic acid feeding based on NaOH consumption (0.5 mol NaOH/mol fatty acid) prevents substrate inhibition while maintaining 0.68 g/L/h productivity [5]. Automated glucose feeding using online HPLC monitoring reduces batch variability by 12% compared to manual methods [4].
Industrial translation faces three primary challenges:
Oxygen transfer limitations: Lactonization requires microaerobic conditions (kLa 20–40 h⁻¹) conflicting with high-cell-density oxygen demands [1] [5]. Novel impeller designs with dual Rushton-scaba configurations improve oxygen transfer efficiency by 33% at 10 m³ scale [3].
Foam management: Lactonic sophorolipids' surface activity causes excessive foaming above 50 g/L concentrations. Mechanical foam breakers combined with silicone antifoam (0.01% v/v) reduce product loss by 18% during harvest [5].
Substrate heterogeneity: Waste-derived carbon sources introduce batch variability. Multivariate PAT (Process Analytical Technology) using NIR and Raman spectroscopy enables real-time adjustment of feeding rates, maintaining lactonic content within ±2% specification [3] [4].
Economic analyses indicate that implementing these solutions reduces production costs from $8.50/kg to $5.20/kg for pharmaceutical-grade lactonic sophorolipids [3] [5].
Phosphate buffer crystallization represents the most selective method for purifying lactonic sophorolipids to pharmaceutical-grade standards. Research has demonstrated that this technique can achieve approximately ninety-nine percent purity for lactonic sophorolipids by exploiting the differential hydrophilicity between acidic and lactonic forms [1]. The method operates on the principle that acidic sophorolipids, possessing free carboxylic acid groups, exhibit greater hydrophilicity than lactonic sophorolipids, particularly at elevated pH conditions.
The crystallization process utilizes phosphate buffers to create optimal conditions for selective precipitation of lactonic sophorolipids while maintaining acidic forms in solution [1]. The effectiveness of this method stems from the internal esterification of the carboxyl groups in lactonic sophorolipids, which reduces their water solubility compared to their acidic counterparts. Fourier-transform infrared spectroscopy analysis confirms the selective removal of sophorolipid components containing free acid groups during this purification process [1].
Despite achieving exceptional purity levels, phosphate buffer crystallization suffers from inherently low yields, which limits its industrial applicability. The method requires careful buffer preparation and pH control, making it more suitable for laboratory-scale purification or high-value pharmaceutical applications where purity is prioritized over yield [1].
Ethanol crystallization has been traditionally employed for lactonic sophorolipid isolation, though it demonstrates limited selectivity compared to buffer-based methods [2]. The conventional approach involves dissolving crude sophorolipids in ethanol and subsequently placing the solution under refrigeration conditions to promote crystallization [2]. This method relies on the differential solubility of lactonic and acidic sophorolipids in ethanol.
Research indicates that ethanol exhibits significantly higher solubility for lactonic sophorolipids compared to acidic forms, which compromises the selectivity of this purification method [1]. Consequently, ethanol crystallization not only lacks effectiveness in removing acidic sophorolipids but also results in substantial loss of desired lactonic products during the purification process [1].
An innovative approach involves spontaneous crystallization of lactonic sophorolipids directly during the fermentation process. Studies have demonstrated that lactonic sophorolipids can crystallize and precipitate naturally during optimized fermentation conditions using Candida albicans, achieving ninety and fifty-one hundredths percent purity with a concentration of ninety and five-tenths grams per liter [3]. This method represents an energy-saving and cost-effective approach to obtaining highly pure lactonic sophorolipids.
The spontaneous crystallization process occurs when specific fermentation parameters are maintained, including temperature-stage controlled fermentation and optimized substrate conditions [3]. Scanning electron microscopy and liquid chromatography-mass spectrometry analysis confirm the structural integrity and high purity of crystallized products obtained through this method [3].
Temperature manipulation provides another avenue for lactonic sophorolipid crystallization. Research demonstrates that sophorolipid solubility in aqueous phases decreases with increasing temperature, while crystallization effects become pronounced below thirty degrees Celsius [4]. The crystallization process shows selective enrichment of lactonic sophorolipids, with the ratio of lactonic to acidic forms increasing to six and four-tenths to one in the product-rich phase [4].
This temperature-dependent behavior indicates a lower critical solution temperature phenomenon, though precise determination is complicated by superposed crystallization effects [4]. The method offers advantages in terms of process control but requires energy input for temperature regulation.
The hexane-ethyl acetate extraction system represents the most widely employed solvent combination for sophorolipid purification from fermentation broths [5]. This two-stage extraction process utilizes hexane for removal of residual lipid substrates, followed by ethyl acetate extraction for sophorolipid recovery [5]. The method has been extensively documented in literature since the nineteen seventies for recovery of glycolipid biosurfactants [5].
Hexane extraction efficiency for oil removal reaches approximately eighty-six and six-tenths percent of the initial rapeseed oil content [5]. However, limitations exist in the hexane extraction process, as it fails to remove more polar oil components including monoacylglycerols and diacylglycerols [5]. These residual components can subsequently interfere with ethyl acetate extraction steps, leading to co-extraction of non-sophorolipid materials [5].
The ethyl acetate extraction phase demonstrates reasonable linearity when compared to high-performance liquid chromatography methods, with correlation coefficients of zero point six five eight [5]. However, the method shows limited specificity, with detection limits no lower than eleven and six hundredths grams per liter even when no sophorolipids are present in samples [5]. This non-specificity highlights the co-extraction of non-sophorolipid components during the gravimetric quantification process [5].
Ethanol-based extraction systems offer advantages in terms of environmental compatibility and reduced toxicity concerns compared to other organic solvents [5]. Research demonstrates that ethanol can effectively solubilize sophorolipids while avoiding some of the cell debris formation issues associated with ethyl acetate extraction [5].
The ethanol extraction process requires optimization of solvent-to-sample ratios to achieve effective purification. Studies indicate that a two-to-one ethanol solution effectively removes cell debris, achieves complete pelleting of cellular mass, and produces a single clear supernatant containing oil and sophorolipid phases [5]. This approach addresses the formation of intermediate cell debris layers that complicate traditional extraction methods [5].
Advanced separation techniques utilizing neutral polymeric sorbents provide environmentally friendly alternatives for sophorolipid recovery and purification [6]. Research has demonstrated the effectiveness of Amberlite XAD resins, particularly XAD1600N, for selective separation of acidic and lactonic sophorolipids [6].
The XAD1600N resin exhibits superior sorption capacity, reaching two hundred thirty milligrams per gram, with near-complete removal of both acidic and lactonic sophorolipids at concentrations of one and two and five-tenths percent weight per volume [6]. Sorption equilibrium is achieved within two to three hours for all tested sorbents [6].
Selective desorption protocols enable separation of structural forms using graduated acetonitrile aqueous solutions. Twenty-five percent acetonitrile solutions achieve eighty-eight and three-tenths percent recovery of acidic sophorolipids, while fifty-five percent acetonitrile followed by methanol treatment yields ninety-three and two-tenths percent purified lactonic sophorolipids [6]. This selective recovery capability is particularly valuable for applications requiring specific sophorolipid forms, as acidic and lactonic variants demonstrate different biological activities [6].
While traditional organic solvent systems dominate current practice, emerging supercritical fluid extraction technologies show promise for sophorolipid purification. These systems offer advantages in terms of environmental impact and product quality, though implementation requires specialized equipment and operating conditions.
Ultrafiltration represents a crucial component in sophorolipid downstream processing, particularly for removal of proteins, cellular debris, and other high molecular weight impurities from fermentation broths [7]. The technology employs pressure-driven separation using membranes with specific molecular weight cutoffs ranging from one thousand to ten thousand Daltons [7].
Primary ultrafiltration typically utilizes membranes with molecular weight cutoffs of ten thousand Daltons to remove proteins and high molecular weight impurities [7]. The molecular weight distribution of proteins in fermentation media varies significantly, requiring pretreatment to prevent membrane fouling during the separation process [7]. Secondary ultrafiltration employs membranes with three thousand Dalton cutoffs for fine separation and concentration of sophorolipids [7].
The ultrafiltration process operates by retaining sophorolipids, which exist as dispersed particles or micelles that do not dissolve completely in water, while allowing passage of smaller molecular weight components [7]. Sophorolipids concentrated through membrane filtration are subsequently recovered, vacuum concentrated, and dried to obtain purified products [7].
Micellar-enhanced ultrafiltration represents an innovative application combining sophorolipid surfactant properties with membrane separation technology [8]. This technique employs sophorolipids as biosurfactants above their critical micelle concentration to remove contaminants from aqueous solutions [8].
Research demonstrates that sophorolipid-based micellar-enhanced ultrafiltration can achieve removal efficiencies exceeding ninety-four percent for various ionic species including ammonium, phosphate, and nitrate ions [8]. The process operates by binding target ions to hydrophilic portions of sophorolipid micelles, which are subsequently retained by ultrafiltration membranes due to their increased molecular size [8].
Optimized operating conditions include temperatures of forty-five degrees Celsius, pH values of six, and transmembrane pressures of two hundred kilopascals, yielding maximum membrane flux of two hundred twenty-six liters per hour per square meter [8]. The surface tension of feed solutions decreases to forty-one millinewtons per meter, confirming micelle formation above critical micelle concentrations [8].
Advanced membrane separation strategies employ cascaded systems combining multiple membrane types with different molecular weight cutoffs for comprehensive purification. These integrated systems enable simultaneous cell separation, product concentration, and impurity removal in continuous processing configurations.
Research indicates that membrane separation can be entirely decoupled from fermentation processes through initial cell separation using microfiltration membranes [9]. This approach allows for cell recycling back to bioreactors while subjecting product streams to further purification without exposing cells to potentially damaging separation conditions [9].
Membrane-based integrated separation systems have demonstrated productivity improvements from zero point three seven to zero point six three grams per liter per hour for sophorolipid production [9]. The technology enables selective removal of cells while concentrating products, with permeate streams containing glucose, salts, and solubilized oil components [9].
Membrane fouling represents a significant challenge in sophorolipid purification, particularly due to the surfactant properties of the target compounds. Fouling occurs through multiple mechanisms including pore blocking, cake layer formation, and concentration polarization effects.
Strategies for fouling mitigation include optimization of transmembrane pressure, crossflow velocity, and feed concentration. Research demonstrates that phase-separating biosurfactants like sophorolipids cause less membrane fouling compared to soluble biosurfactants, making membrane separation more straightforward for these applications [9].
High-performance liquid chromatography serves as the primary analytical technique for pharmaceutical-grade sophorolipid quality control. HPLC-ultraviolet detection at one hundred ninety-eight nanometers demonstrates capability for quantifying C18:1 subterminal hydroxyl diacetylated lactonic sophorolipids with detection limits as low as zero point three grams per liter [10]. The method exhibits low variability with relative standard deviations below three and twenty-one hundredths percent [10].
Gradient elution protocols utilizing acetonitrile-water mobile phases provide optimal separation of sophorolipid congeners. Research demonstrates effective separation using gradients from twenty percent acetonitrile increasing to one hundred percent over defined time periods [7]. Column temperatures of twenty-five degrees Celsius with ultraviolet detection at two hundred seven nanometers provide reliable quantification capabilities [7].
Advanced HPLC methods incorporate evaporative light-scattering detection for universal detection of sophorolipid components regardless of ultraviolet chromophore presence [11]. Ultra-high performance liquid chromatography systems achieve superior resolution and analysis times while maintaining analytical precision with relative standard deviations below three percent [11].
Liquid chromatography-mass spectrometry represents the gold standard for structural identification and quantification of sophorolipid variants. LC-MS-ESI methods enable separation and identification of thirty-seven different sophorolipid variants using reverse-phase ultra-high performance liquid chromatography coupled with electrospray ionization mass spectrometry [12].
Fragmentation pathways under tandem mass spectrometry conditions provide definitive structural characterization. Research has established unique fragmentation patterns for lactonic and acidic variants under negative [M-H]⁻ and positive [M+NH₄]⁺ ionization modes [12]. These fragmentation databases enable confident identification of specific sophorolipid congeners and facilitate detection of novel compounds [12].
The LC-MS platform demonstrates exceptional sensitivity with detection capabilities at picomolar levels while maintaining analytical precision below five percent relative standard deviation [13]. This sensitivity enables comprehensive analysis of trace components and impurity profiling required for pharmaceutical-grade materials [13].
Comprehensive fingerprinting methods ensure batch-to-batch consistency of pharmaceutical-grade sophorolipid products. Ultra-high performance liquid chromatography coupled with corona charged aerosol detection provides universal response for sophorolipid components without requiring specific chromophores [11].
Similarity analysis of seventeen different sophorolipid batches reveals similarity values of zero point nine six five or higher, indicating consistent chemical composition and quality across production batches [11]. This level of consistency meets pharmaceutical manufacturing requirements for batch uniformity [11].
Pharmaceutical-grade sophorolipid products require comprehensive purity assessment including identification and quantification of process-related impurities. High-purity acid-form sophorolipid compositions must demonstrate substantial absence of acetic acid contamination [14]. Advanced purification processes achieve sophorolipid content exceeding ninety-five percent with rigorous impurity control [15].
Gas chromatography-mass spectrometry provides complementary analysis for fatty acid composition and identification of lipid-related impurities [7]. Residual ethanol analysis using gas chromatography confirms complete removal of processing solvents to prevent skin irritation concerns in pharmaceutical applications [7].
Structural purity assessment requires confirmation of specific sophorolipid forms through nuclear magnetic resonance spectroscopy and infrared spectroscopy analysis. These techniques verify the presence of desired lactonic ring structures and absence of unwanted structural variants [1].
Pharmaceutical-grade sophorolipid products must meet stringent microbiological quality standards including sterility testing, endotoxin determination, and bioburden assessment. These requirements necessitate implementation of aseptic processing techniques and terminal sterilization methods compatible with sophorolipid stability.
Antimicrobial efficacy testing evaluates the inherent antimicrobial properties of sophorolipid products while ensuring they do not interfere with pharmaceutical formulation stability. The testing protocols must account for the surfactant properties of sophorolipids which may affect standard microbiological test methods.
Comprehensive physical and chemical characterization includes determination of critical micelle concentration, surface tension properties, pH stability, and thermal stability profiles. These parameters directly impact pharmaceutical formulation compatibility and product performance characteristics.
Surface tension measurements using the Du Nouy method provide critical micelle concentration determination essential for understanding sophorolipid behavior in pharmaceutical systems [8]. Thermal analysis including differential scanning calorimetry characterizes phase transition temperatures and thermal stability limits [16].